2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl-
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Overview
Description
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- is an organic compound with the molecular formula C4H6BrF3O. It is a brominated and trifluorinated alcohol, known for its unique chemical properties and reactivity. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- can be synthesized through the bromination of 2-propanol derivatives. One common method involves the reaction of 2-propanol with bromine in the presence of a catalyst to introduce the bromine atom. The trifluoromethyl group can be introduced through a separate reaction involving trifluoromethylation agents.
Industrial Production Methods
In industrial settings, the production of 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- typically involves large-scale bromination and trifluoromethylation processes. These processes are carried out under controlled conditions to ensure high yield and purity of the final product. The use of advanced catalysts and reaction conditions helps in optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the brominated compound to its corresponding alcohol or hydrocarbon.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) and potassium cyanide (KCN) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Formation of new compounds with different functional groups replacing the bromine atom.
Scientific Research Applications
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- involves its reactivity with various chemical species. The bromine and trifluoromethyl groups contribute to its unique reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form hydrogen bonds and interact with nucleophiles and electrophiles, facilitating its use in different chemical processes.
Comparison with Similar Compounds
Similar Compounds
3-Bromo-1,1,1-trifluoro-2-propanol: A similar compound with a slightly different structure, used in similar applications.
1,1,1-Trifluoro-2-propanol: Another related compound, known for its use in organic synthesis and as a solvent.
Uniqueness
2-Propanol, 3-bromo-1,1,1-trifluoro-2-methyl- is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This combination makes it a valuable reagent in various chemical reactions and applications.
Properties
Molecular Formula |
C4H6BrF3O |
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Molecular Weight |
206.99 g/mol |
IUPAC Name |
3-bromo-1,1,1-trifluoro-2-methylpropan-2-ol |
InChI |
InChI=1S/C4H6BrF3O/c1-3(9,2-5)4(6,7)8/h9H,2H2,1H3 |
InChI Key |
VCBPKULBUHGTQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CBr)(C(F)(F)F)O |
Origin of Product |
United States |
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